tert-Butyl 3-(4-amino-3-fluorophenyl)piperidine-1-carboxylate
Description
tert-Butyl 3-(4-amino-3-fluorophenyl)piperidine-1-carboxylate (CAS 1518123-38-0) is a piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group and a 4-amino-3-fluorophenyl substituent at the 3-position of the piperidine ring. Its molecular formula is C₁₆H₂₃FN₂O₂, with a molecular weight of 294.36 g/mol . Predicted physicochemical properties include a boiling point of 399.6±42.0°C, density of 1.152±0.06 g/cm³, and pKa of 3.56±0.10 . The compound is typically a white solid and serves as a key intermediate in pharmaceutical synthesis, particularly for molecules targeting kinase inhibitors or receptor modulators due to the amino-fluorophenyl moiety’s bioactivity .
Properties
IUPAC Name |
tert-butyl 3-(4-amino-3-fluorophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-8-4-5-12(10-19)11-6-7-14(18)13(17)9-11/h6-7,9,12H,4-5,8,10,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVIJSJJJJNFPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=C(C=C2)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(4-amino-3-fluorophenyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound.
Attachment of the tert-Butyl Group: The tert-butyl group is usually introduced through a reaction with tert-butyl chloroformate under basic conditions.
Introduction of the Amino Group: The amino group can be introduced through a reductive amination reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at the 4-position of the fluorophenyl ring participates in nucleophilic substitution reactions, enabling functionalization.
Key Findings :
-
Alkylation reactions proceed efficiently under mild basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF .
-
Acylation requires stoichiometric bases (e.g., Et₃N) to neutralize HCl byproducts.
Deprotection of the tert-Butyl Ester
The tert-butyl group is cleaved under acidic conditions to yield a free piperidine carboxylic acid.
Notes :
-
TFA-mediated deprotection is rapid and high-yielding but requires careful handling due to corrosivity.
-
HCl in dioxane offers a cost-effective alternative for industrial-scale processes .
Cross-Coupling Reactions
The fluorophenyl group enables participation in palladium-catalyzed cross-coupling reactions.
Mechanistic Insights :
-
The fluorine atom directs electrophilic substitution to the ortho position relative to the amino group.
-
Steric hindrance from the tert-butyl group moderates reaction rates in cross-coupling .
Functionalization via Acylation/Alkylation of the Piperidine Ring
The piperidine nitrogen can undergo further modifications.
Oxidation and Reduction Potential
The amino and fluorine substituents influence redox behavior.
| Transformation | Reagents | Outcome |
|---|---|---|
| Oxidation of Amino Group | H₂O₂, FeSO₄, H₂SO₄ | Formation of nitroso derivatives (unstable under acidic conditions). |
| Reduction of Fluorine | Not observed under standard conditions | Fluorine remains inert to typical reducing agents (e.g., LiAlH₄, H₂/Pd). |
Stability Notes :
-
The compound is stable in air but sensitive to strong acids/bases due to the tert-butyl ester.
Comparison of Reactivity with Analogues
| Compound | Key Structural Difference | Reactivity Profile |
|---|---|---|
| tert-Butyl 4-(3-fluorophenyl)piperidine-1-carboxylate | Fluorine at 3-position, no amino group | Lower nucleophilicity; limited cross-coupling activity. |
| tert-Butyl 3-amino-3-(fluoromethyl)piperidine-1-carboxylate | Fluoromethyl substituent | Enhanced SN2 reactivity at the fluoromethyl position. |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H23FN2O2
- Molecular Weight : 294.36 g/mol
- CAS Number : 1518123-38-0
The compound features a piperidine ring with a tert-butyl group and an amino group attached to a fluorinated phenyl ring. The presence of the fluorine atom enhances the lipophilicity of the compound, which is crucial for its bioavailability and interaction with biological targets .
Pharmaceutical Intermediate
One of the primary applications of this compound is as an intermediate in the synthesis of various therapeutic agents, particularly analgesics and opioids. The compound's structural similarity to known analgesics suggests that it may possess similar pharmacological properties, making it a valuable building block in drug synthesis .
Case Study: Synthesis of Opioids
Research has indicated that derivatives of this compound can be used in the synthesis of potent analgesics. For instance, it can be transformed into compounds that interact with opioid receptors, which are critical targets for pain management therapies. Studies on similar piperidine derivatives have shown promising results in their analgesic effects.
Research Tool
In addition to its role as a pharmaceutical intermediate, this compound serves as a research tool in pharmacological studies. Its ability to bind to various biological receptors makes it useful for investigating receptor interactions and mechanisms of action.
Binding Affinity Studies
Research focusing on the binding affinity of this compound to opioid receptors has provided insights into its potential therapeutic effects. Interaction studies have demonstrated that modifications to the piperidine structure can significantly alter binding properties, guiding further development toward more effective analgesics .
Comparative Analysis with Related Compounds
A comparative analysis with structurally related compounds can highlight the unique aspects of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Tert-butyl 4-(phenylamino)piperidine-1-carboxylate | Contains a phenylamino group | Used as an intermediate for fentanyl synthesis |
| Tert-butyl 4-(3-amino-phenyl)piperidine-1-carboxylate | Similar piperidine structure; different amino position | Potentially different biological activity |
| Tert-butyl 4-cyano-4-(3-fluorophenyl)piperidine-1-carboxylate | Contains a cyano group instead of an amino group | May exhibit different reactivity and properties |
This table illustrates how variations in structure can lead to differences in pharmacological activity and potential applications .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4-amino-3-fluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl group enhances its binding affinity, while the tert-butyl group provides steric hindrance, influencing its overall reactivity.
Comparison with Similar Compounds
Table 1: Comparison of Positional Isomers
Key Differences :
- Synthetic Accessibility : The 4-substituted variant (CAS 1488342-80-8) is commercially available in larger quantities , suggesting optimized synthetic routes.
Functional Group Variations
Table 2: Compounds with Alternative Substituents
Key Differences :
- Reactivity: Styryl-substituted derivatives (e.g., 4-fluorostyryl) exhibit lower synthetic yields (~56%) compared to amino-fluorophenyl analogs, likely due to challenges in olefin formation .
- Biological Interactions: The amino-fluorophenyl group enhances hydrogen bonding and hydrophobic interactions in drug-receptor binding, whereas styryl groups may prioritize π-π stacking .
Key Insights :
- Solubility : Lower pKa (~3.56) of the target compound suggests moderate solubility in aqueous environments, advantageous for pharmacokinetics .
Biological Activity
tert-Butyl 3-(4-amino-3-fluorophenyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure includes a piperidine ring, which is known for its versatility in drug design, and the presence of a fluorinated phenyl group that can enhance pharmacological properties. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula: CHFNO
- Molecular Weight: 218.27 g/mol
- CAS Number: 907544-17-6
- Purity: Typically >95% in research applications
The biological activity of this compound primarily revolves around its interaction with various biological targets:
- Enzyme Inhibition: The compound has shown potential as an inhibitor for certain enzymes, particularly in pathways related to inflammation and cancer progression. For example, studies indicate that derivatives of piperidine compounds can inhibit enzymes involved in the inflammatory response and cancer cell proliferation.
- Receptor Modulation: The presence of the amino and fluorinated groups suggests potential interactions with neurotransmitter receptors, which may influence neuropharmacological outcomes.
Enzymatic Activity
Research has indicated that compounds similar to this compound exhibit significant inhibitory effects on various enzymes:
| Compound | Target Enzyme | IC Value (µM) | Reference |
|---|---|---|---|
| Compound A | DYRK1A | 0.84 | |
| Compound B | MAGL | 0.078 | |
| tert-butyl derivative | Unknown | 11.7 |
These results highlight the compound's potential as a lead structure for developing new therapeutic agents targeting specific biological pathways.
Antiproliferative Effects
In vitro studies have reported the antiproliferative effects of similar piperidine derivatives on various cancer cell lines:
| Cell Line | Compound Tested | IC Value (µM) |
|---|---|---|
| MDA-MB-231 (Breast) | tert-butyl derivative | 19.9 |
| OVCAR-3 (Ovarian) | tert-butyl derivative | 75.3 |
These findings suggest that modifications to the piperidine structure can enhance anticancer activity, making it a promising candidate for further development.
Pharmacological Testing
Pharmacological evaluations have demonstrated that the compound exhibits antioxidant properties alongside its enzymatic inhibition capabilities. This dual action is particularly beneficial in therapeutic contexts where oxidative stress plays a role in disease progression.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
